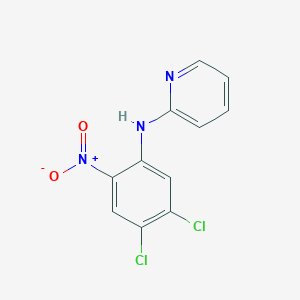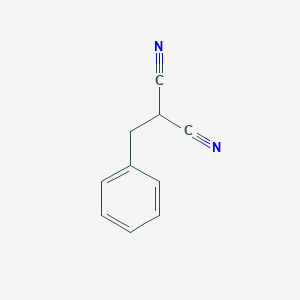
Benzylmalononitrile
Descripción general
Descripción
Benzylmalononitrile, also known as 2-phenylpropylinitril, is an organic compound with the chemical formula C10H9N2. It is a versatile compound used in various fields, including pharmaceuticals, specialty chemicals, and perfumery. The compound is characterized by its benzyl group attached to a malononitrile moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzylmalononitrile can be synthesized through the Knoevenagel condensation reaction between benzaldehyde and malononitrile. This reaction typically involves the use of a base catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or ethyl acetate. The reaction conditions often include refluxing the mixture at temperatures around 60°C for several hours to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using solid catalysts like Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. The use of glycine or glycerol as combustion fuels in the preparation of these catalysts has been shown to improve their activity and reusability .
Análisis De Reacciones Químicas
Types of Reactions: Benzylmalononitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidenemalononitrile.
Reduction: Reduction reactions can convert it into this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions with primary alkyl amines to yield N-benzylidene-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Primary alkyl amines are used in the presence of a catalyst or under catalyst-free conditions.
Major Products Formed:
Oxidation: Benzylidenemalononitrile.
Reduction: Various this compound derivatives.
Substitution: N-benzylidene-amine.
Aplicaciones Científicas De Investigación
Benzylmalononitrile finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a substrate for enzyme assays, such as those involving soluble methane monooxygenase.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for fluorescent dyes.
Mecanismo De Acción
The mechanism of action of benzylmalononitrile involves its interaction with various molecular targets and pathways. For instance, in enzyme assays, it acts as a substrate for soluble methane monooxygenase, leading to the formation of fluorescent products. The compound’s reactivity with primary alkyl amines to form N-benzylidene-amine is another example of its mechanism of action .
Comparación Con Compuestos Similares
Benzylidenemalononitrile: Similar in structure but differs in its reactivity and applications.
2-Arylhydrazononitriles: These compounds are versatile reagents used in the synthesis of various heterocycles.
Uniqueness: Benzylmalononitrile is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its applications in enzyme assays and as a precursor for fluorescent dyes further highlight its versatility and importance in scientific research .
Propiedades
IUPAC Name |
2-benzylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHXXQVNHHDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171932 | |
| Record name | Malononitrile, benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-37-4 | |
| Record name | 2-(Phenylmethyl)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

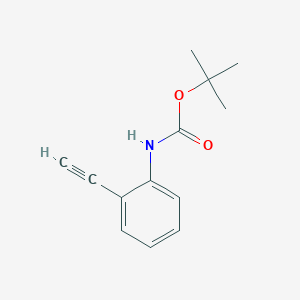
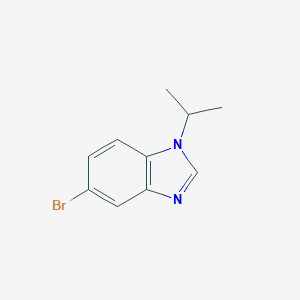

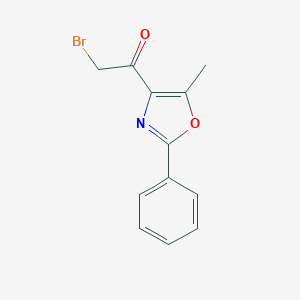

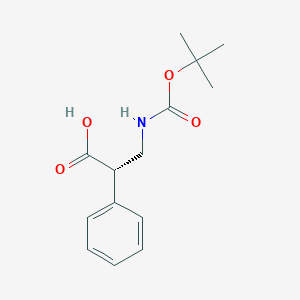
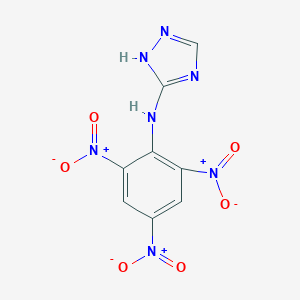
![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)



